![molecular formula C23H20N2O4 B2785282 1-(1H-indol-3-yl)-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethane-1,2-dione CAS No. 887467-92-7](/img/structure/B2785282.png)
1-(1H-indol-3-yl)-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-indol-3-yl)-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethane-1,2-dione is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as spiro-oxindole and has been synthesized using various methods. The purpose of
Wirkmechanismus
The mechanism of action of spiro-oxindole is not fully understood. However, studies have shown that spiro-oxindole can interact with various cellular targets, including DNA, RNA, and proteins. Spiro-oxindole has been shown to induce apoptosis, inhibit cell proliferation, and modulate various signaling pathways. Additionally, spiro-oxindole has been shown to interact with ion channels and receptors, which could contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
Spiro-oxindole has been shown to have various biochemical and physiological effects. Studies have shown that spiro-oxindole can modulate the expression of genes involved in cell proliferation, apoptosis, and inflammation. Additionally, spiro-oxindole has been shown to inhibit the activity of enzymes involved in various metabolic pathways, such as glycolysis and the citric acid cycle. Physiologically, spiro-oxindole has been shown to have potential neuroprotective effects, as well as antibacterial, antifungal, and antiviral properties.
Vorteile Und Einschränkungen Für Laborexperimente
Spiro-oxindole has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities with high purity. Additionally, spiro-oxindole has a high degree of structural diversity, which allows for the synthesis of analogs with potentially improved properties. However, spiro-oxindole also has some limitations for lab experiments. It can be unstable under certain conditions and may require specialized storage and handling. Additionally, spiro-oxindole can be difficult to work with due to its low solubility in water.
Zukünftige Richtungen
There are several future directions for spiro-oxindole research. One potential direction is the investigation of spiro-oxindole as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, spiro-oxindole could be studied as a potential modulator of ion channels and receptors, which could have implications for drug discovery. Further research could also focus on the synthesis of analogs with potentially improved properties, such as increased potency or selectivity. Overall, spiro-oxindole has shown potential in various scientific research applications and warrants further investigation.
Synthesemethoden
Spiro-oxindole can be synthesized using various methods, including the one-pot three-component reaction, the Mannich reaction, and the Pictet-Spengler reaction. The one-pot three-component reaction involves the condensation of indole, aldehyde, and cyclic ketone in the presence of a catalyst. The Mannich reaction involves the reaction of indole, formaldehyde, and amine, followed by the addition of cyclic ketone. The Pictet-Spengler reaction involves the reaction of indole and cyclic ketone in the presence of a Lewis acid catalyst. These methods have been successful in producing spiro-oxindole with high yields and purity.
Wissenschaftliche Forschungsanwendungen
Spiro-oxindole has shown potential in various scientific research applications. It has been studied for its anticancer, antibacterial, antifungal, and antiviral properties. Spiro-oxindole has also been investigated as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, spiro-oxindole has been studied as a potential modulator of ion channels and receptors, which could have implications for drug discovery.
Eigenschaften
IUPAC Name |
1-(1H-indol-3-yl)-2-(4-oxospiro[3H-chromene-2,4'-piperidine]-1'-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c26-19-13-23(29-20-8-4-2-6-16(19)20)9-11-25(12-10-23)22(28)21(27)17-14-24-18-7-3-1-5-15(17)18/h1-8,14,24H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMXRWNNLHDLFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C(=O)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-3-yl)-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethane-1,2-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

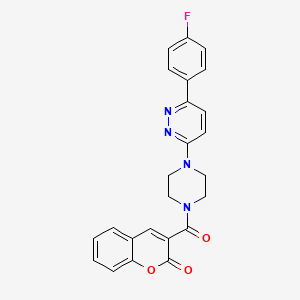
![4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-butyric acid](/img/structure/B2785200.png)
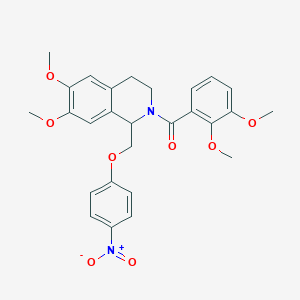
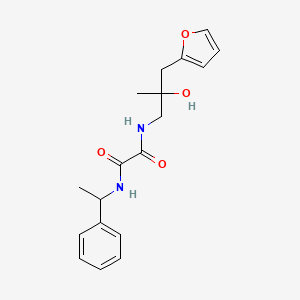
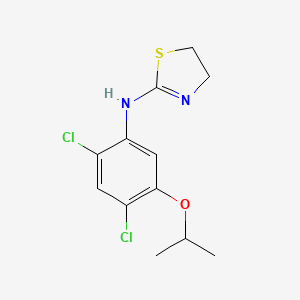
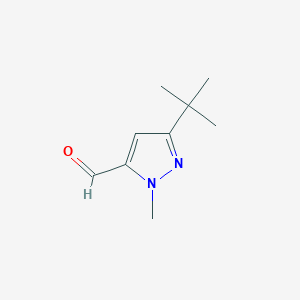
![2-Chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]pyridine-3-carboxamide](/img/structure/B2785211.png)
![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2785212.png)
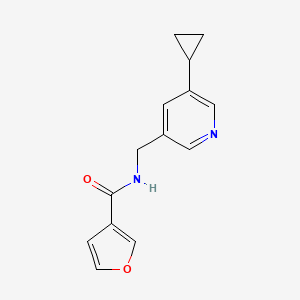
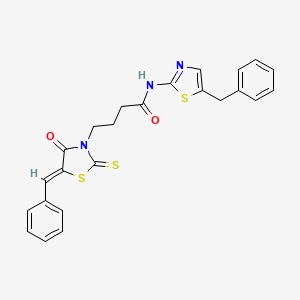
![5-[Bis(diethylamino)phosphinothioyl]thiophene-2-carbaldehyde](/img/structure/B2785217.png)

![7-(3,4-dimethylphenyl)-2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2785221.png)
